molecular formula C12H11NS B14708775 (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine CAS No. 13533-29-4

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine

Cat. No.: B14708775
CAS No.: 13533-29-4
M. Wt: 201.29 g/mol
InChI Key: AQWMQNMSQAJUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a 3-methylphenyl group and a thiophen-2-yl group attached to the imine nitrogen and carbon, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction would involve 3-methylphenylamine and thiophene-2-carbaldehyde under acidic or basic conditions to promote the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the imine.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-Methylphenyl)-1-(phenyl)methanimine
  • (E)-N-(3-Methylphenyl)-1-(furan-2-yl)methanimine
  • (E)-N-(3-Methylphenyl)-1-(pyridin-2-yl)methanimine

Uniqueness

(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to other aromatic rings like phenyl or furan

Properties

CAS No.

13533-29-4

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

N-(3-methylphenyl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C12H11NS/c1-10-4-2-5-11(8-10)13-9-12-6-3-7-14-12/h2-9H,1H3

InChI Key

AQWMQNMSQAJUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.